6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid (6-Oxo-1-PPE-DPCA) is a cyclic carboxylic acid that is widely studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent. In
Scientific Research Applications
6-Oxo-1-PPE-DPCA has been studied extensively by scientists and researchers due to its potential applications in the synthesis of pharmaceuticals. Specifically, 6-Oxo-1-PPE-DPCA has been found to be a useful intermediate in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antidepressants. Additionally, 6-Oxo-1-PPE-DPCA has been studied for its potential as a therapeutic agent, as it has been found to possess anti-inflammatory, analgesic, and anti-oxidant properties.
Mechanism Of Action
The exact mechanism of action of 6-Oxo-1-PPE-DPCA is not yet fully understood. However, it is believed that 6-Oxo-1-PPE-DPCA may act as an agonist at certain receptors in the body, such as the 5-HT2A and 5-HT2C receptors. Additionally, 6-Oxo-1-PPE-DPCA may also act as an inhibitor at certain enzymes, such as the monoamine oxidase (MAO) enzyme.
Biochemical And Physiological Effects
6-Oxo-1-PPE-DPCA has been found to have a number of biochemical and physiological effects on the body. Specifically, 6-Oxo-1-PPE-DPCA has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess analgesic and anti-oxidant properties, as well as to possess neuroprotective effects against various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The use of 6-Oxo-1-PPE-DPCA in laboratory experiments has a number of advantages and limitations. On the one hand, 6-Oxo-1-PPE-DPCA is relatively easy to synthesize and is relatively stable in a variety of laboratory conditions. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess a number of potential therapeutic properties, which makes it a useful tool for studying the effects of drugs and other compounds on the body. On the other hand, 6-Oxo-1-PPE-DPCA is relatively expensive to synthesize and is not as widely available as other compounds. Additionally, 6-Oxo-1-PPE-DPCA is not suitable for use in human clinical trials due to its potential side effects.
Future Directions
Given the potential applications of 6-Oxo-1-PPE-DPCA, there is a great deal of potential for future research in this field. Potential future directions include the development of new synthesis methods for 6-Oxo-1-PPE-DPCA, the exploration of new therapeutic applications of 6-Oxo-1-PPE-DPCA, and the study of its effects on other diseases and conditions. Additionally, further research into the mechanism of action of 6-Oxo-1-PPE-DPCA could lead to the development of more effective drugs and treatments. Finally, further research into the biochemical and physiological effects of 6-Oxo-1-PPE-DPCA could lead to a better understanding of the compound and its potential therapeutic applications.
properties
IUPAC Name |
6-oxo-1-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11-5-4-10(13(18)19)8-15(11)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDHYRPIUPRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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